2,3,5-Trimethylphenol
Overview
Description
Synthesis Analysis
The synthesis of derivatives of trimethylphenol, such as 3,4,5-trimethylphenol, involves a dual-catalyzed cascade reaction of donor-acceptor (D-A) cyclopropanes via ring-opening and cyclization, utilizing phenolic compounds as covalent catalysts. This method allows for the production of substituted naphthalenes under mild conditions (Hengjun Ma et al., 2017). Additionally, 2,3,4-Trimethoxy-6-methylphenol can be synthesized from 3,4,5-trimethoxytoluene through reactions like the Vilsmeier-Haack reaction and Dakin reaction, demonstrating the versatility of trimethylphenol derivatives in synthetic chemistry (Tong Gang-sheng, 2008).
Molecular Structure Analysis
The molecular structure of trimethylphenol derivatives has been elucidated through methods such as X-ray diffraction. For instance, the crystal structure analysis of 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol reveals the molecule adopts an E configuration at the C=N functional bond, with a dihedral angle between the two phenyl rings indicating significant structural features (Zunjun Liang et al., 2009).
Chemical Reactions and Properties
Trimethylphenol derivatives participate in various chemical reactions, demonstrating their versatility. For example, the Claisen ortho ester rearrangement with trimethyl 3-(phenylseleno)orthopropionate showcases the potential for creating acrylates and α-methylene-γ-butyrolactones (S. Raucher et al., 1979).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the applications of trimethylphenol. However, specific studies focusing on the physical properties of 2,3,5-trimethylphenol were not identified in the search results, indicating a potential area for further research.
Chemical Properties Analysis
Chemical properties, including reactivity with other chemicals and stability under various conditions, are essential for the application of trimethylphenol derivatives in synthesis and material science. The trimethyl lock mechanism illustrates how trimethyl groups can influence the reactivity and stability of molecules, providing a trigger for molecular release in various applications (Michael N. Levine & R. Raines, 2012).
Scientific Research Applications
Synthesis Techniques : A study by Mikushina et al. (2017) developed a technique for synthesizing 2,3,5-trimethyl-1,4-benzoquinone via the catalytic oxidation of 2,3,6-trimethylphenol in a three-phase system with vibrational stirring (Mikushina et al., 2017).
Vitamin E Intermediate : Grebennikova et al. (2020) developed a peroxidase-based biocatalyst with high activity and selectivity in the oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylhydroquinone, an intermediate in vitamin E production (Grebennikova et al., 2020).
Large-Scale Production : Zang Heng-cang (2011) optimized a large-scale process for synthesizing 2,3,5-trimethylbenzoquinone, achieving high yields and purity, with potential benefits in terms of economics, safety, and environmental protection (Zang Heng-cang, 2011).
Catalysis Research : N. Trukhan and O. A. Kholdeeva (2003) found that TiO2–SiO2 aerogel catalyst effectively accelerates 2,3,6-trimethylphenol oxidation by hydrogen peroxide, producing 2,3,5-trimethyl-1,4-benzoquinone (Trukhan & Kholdeeva, 2003).
Industrial Synthesis Method : Wang et al. (2009) demonstrated that ionic liquids with copper(II) chloride as a catalyst and [Bmim]BF4 as a co-catalyst can effectively oxidize 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone under atmospheric oxygen, providing an alternative method for industrial synthesis (Wang et al., 2009).
Antioxidant and Polymerization Inhibitor : A study by Lucarini et al. (2001) found that a bisphenol derived from TMP is a moderately efficient antioxidant and polymerization inhibitor, with a larger OH bond dissociation energy than BHT (Lucarini et al., 2001).
Safety And Hazards
2,3,5-Trimethylphenol is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2,3,5-trimethylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-6-4-7(2)8(3)9(10)5-6/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRAOKJKVGDSFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047184 | |
Record name | 2,3,5-Trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
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Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige fibers or powder; [Alfa Aesar MSDS] | |
Record name | 2,3,5-Trimethylphenol | |
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Product Name |
2,3,5-Trimethylphenol | |
CAS RN |
697-82-5, 70969-66-3 | |
Record name | 2,3,5-Trimethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,5-Trimethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000697825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,3,5(or 3,4,5)-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopseudocumenol | |
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Record name | Phenol, 2,3,5-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Trimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trimethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.735 | |
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Record name | 2,3,5-TRIMETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S1061ZBQ1 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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